![molecular formula C23H20N2O5 B4007980 3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)
3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid
Overview
Description
Synthesis Analysis
- The synthesis of similar azo-benzoic acids has been detailed using NMR, UV–VIS, and IR spectroscopic techniques. Azo–hydrazone tautomerism is observed, with the extent of equilibria dependent on solvent composition and pH (Baul et al., 2009).
Molecular Structure Analysis
- 4-(3-Benzoylthioureido)benzoic acid, a structurally similar compound, has been examined crystallographically. Its structure was characterized by various spectroscopic techniques and found to crystallize in the triclinic space group (Aydın et al., 2010).
Chemical Reactions and Properties
- For a related compound, 3,5-bis(aminomethyl)benzoic acid, bromination, azidonation, and reduction reactions were used for synthesis. This highlights the potential reactivity pathways for similar benzoic acid derivatives (Yong, 2010).
Physical Properties Analysis
- In the case of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, the molecules assemble into chains via hydrogen bonds, suggesting similar physical interaction possibilities for related compounds (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
- The metabolism of benzoic acid by bacteria involving 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid as an intermediate, provides insights into the biological transformation pathways that similar benzoic acid compounds might undergo (Reiner, 1971).
Scientific Research Applications
Biosynthesis and Metabolic Pathways
Benzoic acid derivatives are crucial in plant and bacterial biosynthesis, serving as structural elements in a variety of natural products. These compounds play significant roles in secondary metabolism, with pathways leading from L-phenylalanine to benzoic acid, showcasing the diversity of natural synthesis methods (Hertweck et al., 2001). Furthermore, the metabolism of benzoic acid by bacteria involves conversion to catechol, highlighting a complex interaction between microorganisms and benzoic acid derivatives (Reiner, 1971).
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have been extensively studied. For instance, compounds containing the benzoimidazole moiety, related to benzoic acid structures, have shown significant effectiveness against various bacteria and fungi, underlining the potential of these compounds in developing new antimicrobial agents (El-Meguid, 2014).
properties
IUPAC Name |
3-[[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-20(24-16-5-1-4-15(10-16)23(29)30)14-3-2-6-17(11-14)25-21(27)18-12-7-8-13(9-12)19(18)22(25)28/h1-6,10-13,18-19H,7-9H2,(H,24,26)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNEGDZQKOLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC(=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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